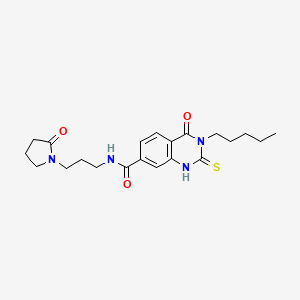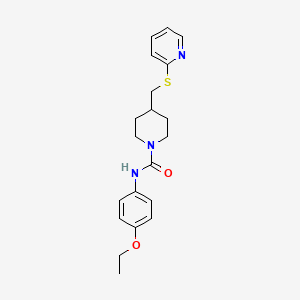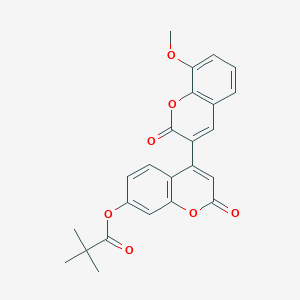![molecular formula C24H18ClN5O3 B2659268 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-75-1](/img/no-structure.png)
3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazole derivatives involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo [4,3- a ]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazole compounds, including the one , have a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
In the synthesis of [1,2,4]triazolo [4,3- a ]quinoxaline derivatives, a simple alkaline hydrolysis of the ester group of the compound with sodium hydroxide in a mixture of methanol and water provides the corresponding carboxylic acid derivative .Aplicaciones Científicas De Investigación
Synthetic Approaches and Characterizations
- Synthesis Techniques : Research has focused on developing efficient synthetic pathways for triazoloquinazolines and related compounds, demonstrating the versatility of these heterocycles in chemical synthesis. For example, novel synthesis methods for dihydro-oxazolo[2,3-b]quinazolinones and related structures have been explored, highlighting the potential for creating diverse libraries of compounds for further biological evaluation (J. Chern et al., 1988).
Biological Activities
Antimicrobial Properties : Some quinazoline derivatives containing azole nuclei have shown promising antimicrobial activities against a variety of microorganisms. These findings suggest the potential of such compounds in the development of new antimicrobial agents, which could be relevant for the compound if it shares similar structural features (Muhammet Özyanik et al., 2012).
Anticancer Activity : The structural analogs of triazoloquinazolines have been synthesized and evaluated for their anticancer activities. Such studies underscore the potential application of these compounds in cancer research, possibly leading to the development of new therapeutic agents (B. N. Reddy et al., 2015).
Applications in Enzyme Inhibition
- Lipase and α-Glucosidase Inhibition : Research into triazol-4-yl derivatives has identified compounds with significant inhibitory activity against lipase and α-glucosidase enzymes. Such properties suggest potential applications in the treatment of diseases like obesity and diabetes, indicating a broader scope of research for related compounds (O. Bekircan et al., 2015).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 3-methoxybenzylamine to form the Schiff base, which is then cyclized with ethyl acetoacetate to form the triazoloquinazoline ring. The resulting compound is then reacted with acetic anhydride to form the carboxamide group.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-methoxybenzylamine", "ethyl acetoacetate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 3-methoxybenzylamine in ethanol to form the Schiff base.", "Step 2: Cyclization of the Schiff base with ethyl acetoacetate in the presence of piperidine and acetic acid to form the triazoloquinazoline ring.", "Step 3: Reaction of the resulting compound with acetic anhydride in the presence of pyridine to form the carboxamide group." ] } | |
Número CAS |
1031664-75-1 |
Fórmula molecular |
C24H18ClN5O3 |
Peso molecular |
459.89 |
Nombre IUPAC |
3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O3/c1-33-18-4-2-3-14(11-18)13-26-23(31)16-7-10-19-20(12-16)30-22(27-24(19)32)21(28-29-30)15-5-8-17(25)9-6-15/h2-12,29H,13H2,1H3,(H,26,31) |
SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659190.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)
![3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one](/img/structure/B2659195.png)

![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2659200.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2659202.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2659203.png)


![ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2659206.png)

![3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2659208.png)